molecular formula C2H6N4S B8065395 Thiourea, N-(aminoiminomethyl)-

Thiourea, N-(aminoiminomethyl)-

Cat. No.: B8065395
M. Wt: 118.16 g/mol
InChI Key: RMUFSRMRRDOUHH-UHFFFAOYSA-N
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Description

Thiourea, N-(Aminoiminomethyl)-, also widely known as Guanylthiourea, is a nitrogen- and sulfur-containing compound with the molecular formula C2H6N4S and a molecular weight of 118.16 g/mol. Its IUPAC name is hydrazinylmethylidenethiourea. This thiourea derivative is characterized by the presence of an aminoiminomethyl group, which provides specific binding sites for hydrogen bonding and diverse intermolecular interactions, making it a valuable intermediate in synthetic pathways. The synthesis of this compound is optimized for high yield and purity. A common method involves a two-step process starting from dicyandiamide, which is treated with hydrochloric acid and sodium thiosulfate pentahydrate, followed by neutralization with ammonium hydroxide to yield the final product as colorless crystals. Thiourea derivatives, as a class, have garnered significant attention in organic and medicinal chemistry due to their wide spectrum of biological activities. Research indicates that thiourea scaffolds can exhibit antibacterial, antioxidant, and anticancer properties. Furthermore, specific thiourea analogues have been investigated for their interaction with enzymes such as Nitric Oxide Synthase (NOS), showing potential to stimulate the activity of the inducible isoform (iNOS). The aminoiminomethyl substituent in this particular compound makes it a promising candidate for further derivatization studies and biological screening in various research applications, including drug discovery and chemical biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-hydrazinylmethylidenethiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4S/c3-2(7)5-1-6-4/h1H,4H2,(H3,3,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUFSRMRRDOUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=S)N)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/C(=S)N)\NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Isothiocyanate Intermediate Formation

A primary route involves converting primary amines to isothiocyanates, followed by ammonolysis to yield thioureas. In one protocol, methyl 5-(aminomethyl)thiophene-2-carboxylate hydrobromide (11 ) reacts with thiophosgene (CSCl₂) in the presence of calcium carbonate to form the isothiocyanate 12 . Subsequent treatment with ammonia generates the thiourea 13 in quantitative yield . This method, while efficient, requires careful handling of thiophosgene due to its toxicity. The reaction sequence is shown below:

AmineCSCl2,CaCO3IsothiocyanateNH3Thiourea\text{Amine} \xrightarrow{\text{CSCl}2, \text{CaCO}3} \text{Isothiocyanate} \xrightarrow{\text{NH}_3} \text{Thiourea}

Key parameters include:

  • Solvent : Chloroform/water biphasic systems minimize side reactions .

  • Temperature : Reactions proceed at 0°C to prevent decomposition of intermediates .

Radical Bromination and Nucleophilic Substitution

Radical bromination of methylthiophenecarboxylates using N-bromosuccinimide (NBS) introduces bromomethyl groups, enabling substitution with nitrogen nucleophiles. For example, ethyl 5-bromomethylthiophene-2-carboxylate (7 ) reacts with trifluoroacetamide anion to form 8 , which undergoes hydrolysis and protection to yield intermediates like 9 . Despite low yields (7% for 7 ), this method provides regioselectivity critical for introducing the aminoiminomethyl moiety.

Isothiuronium Salt Intermediates

Patent data reveals that isothiuronium salts serve as precursors to thioureas. Reacting amines with thiourea derivatives under acidic conditions forms salts like those in Formula I :

H2N–NH–C(=S)–N–RHX\text{H}_2\text{N–NH–C(=S)–N–R} \cdot \text{HX}

Here, R represents alkyl or aryl groups. Hydrolysis of these salts in basic media yields N-substituted thioureas. For instance, phenylguanylthiourea (CAS 15989-47-6) is synthesized via this pathway, with purification via recrystallization achieving >98% purity .

Guanylation of Thioureas

Introducing the aminoiminomethyl group often requires guanylation. Reacting thioureas with guanidine or its derivatives under alkaline conditions forms the target compound. For example, 1-phenyl-3-guanylthiourea is prepared by treating phenylthiourea with cyanamide and ammonium thiocyanate at elevated temperatures .

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Isothiocyanate route 62–100%High purity; scalableThiophosgene toxicity
Radical bromination 7–62%RegioselectiveLow yields; complex purification
Isothiuronium salts 80–92%Mild conditionsRequires acidic media
Guanylation 95–98%Direct functionalizationLimited substrate scope

Structural Characterization and Validation

Critical analytical data for N-(aminoiminomethyl)thioureas include:

  • IR Spectroscopy : Absorption bands at 3398 cm⁻¹ (N–H stretch) and 1703 cm⁻¹ (C=O ester) .

  • NMR : Methyl ester protons at δ 3.84 ppm and thiourea NH signals at δ 8.26 ppm .

  • Mass Spectrometry : Molecular ion peaks matching theoretical values (e.g., m/z 172.0437 for 11 ) .

Challenges and Optimization Strategies

  • Byproduct Formation : Radical bromination often produces polybrominated byproducts, necessitating chromatography .

  • Protection-Deprotection : Trifluoroacetamide groups require harsh hydrolysis (e.g., NaOH/MeOH/H₂O), which may degrade esters .

  • Solubility Issues : Polar intermediates like 9 demand polar aprotic solvents (e.g., DMF) for handling .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(aminoiminomethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemical Synthesis

Organocatalysis
N-(aminoiminomethyl)-thioureas have been identified as effective organocatalysts in numerous reactions. They facilitate various organic transformations, including the formation of heterocycles and complex organic molecules. Their ability to act as nucleophiles enhances reaction rates and selectivity, making them valuable in synthetic organic chemistry .

Coordination Chemistry
These thiourea derivatives exhibit a strong tendency to form coordination complexes with metals. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and catalysts for industrial processes. Their coordination modes allow for the design of materials with specific properties tailored for applications in catalysis and drug delivery .

Biological Activities

Antimicrobial Properties
Numerous studies have highlighted the antimicrobial efficacy of N-(aminoiminomethyl)-thioureas against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of thiourea derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values as low as 14.59 µM against DNA gyrase .

Antitumor Activity
Research has demonstrated that thioureas can inhibit tumor cell proliferation. A study focusing on aminothiazoles derived from thioureas showed moderate antiproliferative activity against human cervical cancer cells (HeLa). These findings suggest potential applications in cancer therapy .

Enzyme Inhibition
N-(aminoiminomethyl)-thioureas have been investigated for their ability to inhibit nitric oxide synthases (NOS), which are crucial in various physiological processes. Selective inhibition of inducible NOS (iNOS) has implications for treating inflammatory diseases .

Material Science

Flame Retardants and Stabilizers
Thiourea derivatives are used in the production of flame retardant resins and thermal stabilizers due to their chemical stability and ability to form char upon combustion. This application is particularly relevant in polymers and coatings where fire resistance is critical .

Vulcanization Accelerators
In rubber manufacturing, N-(aminoiminomethyl)-thiourea serves as a secondary accelerator in sulfur vulcanization processes. This enhances the efficiency of rubber cross-linking, improving the mechanical properties of the final product .

Case Studies

Application AreaStudy ReferenceFindings
Organocatalysis Demonstrated effectiveness in various organic transformations with high selectivity.
Antimicrobial , Potent activity against MRSA; specific derivatives showed IC50 values under 15 µM.
Antitumor Moderate antiproliferative effects on cervical cancer cells; potential for therapeutic use.
Enzyme Inhibition Selective inhibition of iNOS with implications for anti-inflammatory treatments.
Material Science , Used as flame retardants and accelerators in rubber production; improved safety profiles.

Mechanism of Action

The mechanism of action of Thiourea, N-(aminoiminomethyl)- involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiourea group can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiourea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties References
Thiourea, N-(aminoiminomethyl)- -NH-C(=NH)- group ~133.2* Potential catalysis, bioactivity Enhanced H-bonding, metal coordination
1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea N-methylphenyl, 4-methylphenyl 285.4 Antiviral activity Asymmetric hydrogen-bonding catalysis
N-Benzoyl-N'-(2-pyridyl)thiourea Benzoyl, pyridyl ~285.3 Antibacterial/antifungal activity Intramolecular H-bonding, electron delocalization
Alkylated bis(thiourea) polyamines Alkyl/aryl chains 300–450 Antimalarial activity Lipophilicity, DNA interaction
N,N′-Dimethylthiourea Two methyl groups 104.2 Industrial (electrodeposition additives) High water solubility, weak acidity
Urea analogues (e.g., compound 40 in ) Similar R-groups as thioureas Varies SOS response inhibition Lower lipophilicity vs. thioureas

*Estimated based on molecular formula.

Key Findings from Comparative Studies

Bioactivity : Methyl-substituted N-benzoyl thioureas exhibit superior antibacterial activity compared to chlorinated or nitro-substituted derivatives, attributed to electron-donating groups enhancing intermolecular interactions . In contrast, alkylated bis(thiourea) polyamines show antimalarial potency via DNA binding and disruption of parasite replication .

Catalytic Performance : Thioureas with aromatic substituents (e.g., phenyl, benzoyl) demonstrate higher efficacy in asymmetric catalysis due to strong hydrogen-bonding networks, as seen in dual H-bonding catalysts for enantioselective synthesis .

Lipophilicity and Drug Design : Thioureas generally exhibit higher lipophilicity (cLogD) than urea analogues, correlating with improved membrane permeability and bioactivity. For instance, thiourea derivatives in showed stronger SOS response inhibition than matched urea pairs .

Metal Coordination : Aroyl thioureas form stable complexes with transition metals (e.g., Mn, Cu), enabling applications in materials science and anticancer drug design .

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea demonstrated MIC values of 8–16 µg/mL against bacterial strains, outperforming standard drugs like ciprofloxacin .
  • Asymmetric Catalysis : Thiourea derivatives with chiral substituents achieve >90% enantiomeric excess (ee) in aldol reactions, leveraging NH···O/S interactions for substrate activation .
  • Electrochemical Applications : Thiourea-containing additives improve nickel electrodeposition by modulating crystal growth and reducing surface roughness, critical for industrial coatings .

Biological Activity

Thiourea, N-(aminoiminomethyl)-, also known as a thiourea derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Overview of Thiourea Derivatives

Thiourea derivatives are characterized by the presence of the thiourea functional group (-NH-C(=S)-NH-), which imparts unique chemical properties conducive to various biological interactions. The compound's structure allows for the formation of hydrogen bonds, enhancing its potential as a pharmacological agent. Research has demonstrated that these compounds exhibit a broad spectrum of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of thiourea derivatives. In a study evaluating 21 synthesized thiourea derivatives, compounds demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimal inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL . Another research highlighted that certain N-acyl thiourea derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli, showcasing their potential in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget BacteriaMIC (μg/mL)
1S. aureus4
2S. epidermidis16
3P. aeruginosa8
4E. coli32

Anticancer Activity

Thiourea derivatives have shown promising results in anticancer applications. For instance, a study on novel thiourea derivatives indicated that they could inhibit the growth of breast cancer cells (MCF-7), with some compounds exhibiting IC50 values significantly lower than conventional chemotherapeutics . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, suggesting that these compounds may serve as effective agents in cancer therapy.

Case Study: MCF-7 Cell Line

In an experimental setup, treated MCF-7 cells displayed elevated levels of lactate dehydrogenase (LDH), indicating cytotoxic effects. The findings suggested that certain thiourea compounds could effectively disrupt cellular viability and induce apoptosis in cancer cells .

Anti-inflammatory Activity

Research also indicates that thiourea derivatives possess anti-inflammatory properties. A study demonstrated that specific compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, outperforming traditional anti-inflammatory drugs like dexamethasone . This suggests their potential utility in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of Thiourea Derivatives

CompoundCytokine Inhibition (%)
ATNF-α: 78%
BIL-6: 89%
CTNF-α: 72%
DIL-6: 83%

Q & A

Q. What are the established synthetic routes for preparing N-(aminoiminomethyl)thiourea derivatives, and how are reaction conditions optimized?

Thiourea derivatives are typically synthesized via condensation reactions between substituted isothiocyanates and amines. For example, N-(2-thienyl)thiourea derivatives are prepared by reacting 2-thiophenecarbonyl isothiocyanate with substituted anilines in anhydrous ethanol under reflux . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction temperature (60–80°C), and catalyst use (e.g., triethylamine for acid scavenging). Yield improvements are achieved by monitoring reaction progress via TLC and recrystallizing products from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and hydrogen bonding via NH proton shifts (δ 9–12 ppm) .
  • X-ray crystallography : Resolves molecular geometry, such as the planar thioamide group and dihedral angles between aromatic rings (e.g., 42.5° in N-(2-acetylphenyl)thiourea) .
  • FT-IR : Identifies thiourea-specific bands (C=S stretch at ~1250 cm⁻¹, N-H bends at ~1500 cm⁻¹) .
  • Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Q. How do structural modifications influence the biological activity of thiourea derivatives?

Substituent effects are systematically studied using SAR (Structure-Activity Relationship) models. For instance:

  • Antioxidant activity : Electron-withdrawing groups (e.g., -I, -Cl) on phenyl rings enhance radical scavenging in DPPH assays (e.g., C3: IC₅₀ = 12.3 μM vs. C1: 25.6 μM) .
  • Antiviral activity : Bulky substituents (e.g., 5-bromopyridyl) improve HIV-1 RT inhibition by fitting into hydrophobic pockets (Ki = 0.8 nM for bromopyridyl derivatives) .

Advanced Research Questions

Q. What computational strategies are employed to design thiourea-based HIV-1 reverse transcriptase inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For example, N-[2-(1-piperidinylethyl)]-thiourea derivatives show strong hydrogen bonding with RT residues (e.g., Lys101, Tyr188) and π-π stacking with Tyr181. QSAR models prioritize substituents with high hydrophobicity (logP >3) and polar surface area <90 Ų .

Q. How can researchers resolve contradictions in biological activity data across thiourea analogs?

Contradictions arise from assay variability (e.g., cell lines vs. enzyme-based assays) or substituent electronic effects. Mitigation strategies include:

  • Meta-analysis : Pool data from multiple studies (e.g., comparing IC₅₀ values from MTT assays and RT inhibition tests) .
  • Coulombic analysis : Correlate Hammett σ values of substituents with activity trends (e.g., electron-withdrawing groups enhance antioxidant capacity) .

Q. What methodologies are used to optimize reaction conditions for high-yield thiourea synthesis?

DOE (Design of Experiments) approaches identify critical parameters:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) accelerate kinetics but may reduce crystallinity .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yields in thiocyanate cyclization (85% vs. 60% without catalyst) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield .

Q. How are stability and degradation profiles of thiourea derivatives assessed under physiological conditions?

  • HPLC-MS : Monitors hydrolytic degradation (e.g., thiourea → urea in PBS buffer, pH 7.4, over 48 hours) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset at ~200°C for most derivatives) .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate breakdown products) .

Q. What in vitro assays are recommended for evaluating the anticancer potential of thiourea derivatives?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.5 μM for N-(3,4-dichlorophenyl)thiourea in HeLa cells) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death .
  • Topoisomerase inhibition : Gel electrophoresis detects DNA relaxation inhibition (e.g., 70% inhibition at 10 μM) .

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